Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate
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Overview
Description
Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate is a chemical compound with the molecular formula C15H22O2 and a molecular weight of 234.33 g/mol . It is known for its unique bicyclic structure, which includes a heptene ring fused with a bicyclo[3.2.0]heptane system. This compound is used in various chemical and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate typically involves the reaction of 3-ethylbicyclo[3.2.0]hept-3-en-6-one with tert-butyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. Large-scale reactors and continuous flow systems are often employed to ensure consistent product quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the bicyclic system to a single bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated bicyclic compounds.
Substitution: Amides or alcohol derivatives.
Scientific Research Applications
Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical structure.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate: Known for its unique bicyclic structure and versatile chemical reactivity.
Tert-butyl 2-(3-methylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and properties.
Tert-butyl 2-(3-phenylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate: Contains a phenyl group, which significantly alters its chemical behavior and applications.
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of an ethyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C15H22O2 |
---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
tert-butyl (2E)-2-(3-ethyl-6-bicyclo[3.2.0]hept-3-enylidene)acetate |
InChI |
InChI=1S/C15H22O2/c1-5-10-6-11-8-12(13(11)7-10)9-14(16)17-15(2,3)4/h7,9,11,13H,5-6,8H2,1-4H3/b12-9+ |
InChI Key |
NLFCLPZGEKSGEW-FMIVXFBMSA-N |
Isomeric SMILES |
CCC1=CC\2C(C1)C/C2=C\C(=O)OC(C)(C)C |
Canonical SMILES |
CCC1=CC2C(C1)CC2=CC(=O)OC(C)(C)C |
Origin of Product |
United States |
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